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Compound of Interest

Compound Name: 2-Chloroquinoline-8-carbonitrile

CAS No.: 1231761-07-1

Cat. No.: B1458764

Get Quote

Executive Summary & Pharmacophore Analysis
The 2-Chloroquinoline-8-carbonitrile scaffold represents a "bifunctional" pharmacophore

distinct from the more common 3-carbonitrile or 8-hydroxyquinoline analogs. Its value lies in the

orthogonal reactivity of its two functional handles:

C2-Chlorine: A highly reactive site for Nucleophilic Aromatic Substitution (

), activated by the electron-withdrawing nitrogen and the distal nitrile.

C8-Nitrile: A metabolic "anchor" that can function as a hydrogen-bond acceptor, a precursor

to bioisosteres (tetrazoles), or a steric blocker to prevent Phase II metabolic conjugation

(glucuronidation) common at the C8 position.

Primary Applications:

Androgen Receptor (AR) Degradation: Recent patent literature identifies 8-carbonitrile

quinolines as potent AR degraders (EP3795570).
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Anticancer (HeLa/HT29): 8-substituted quinolines exhibit cytotoxicity via DNA intercalation

and Topoisomerase II inhibition.

Antimicrobial: The 2-chloro core serves as a precursor to amino-quinolines with broad-

spectrum activity.

Comparative Analysis: 8-CN vs. Alternatives
The following table contrasts the performance and chemical behavior of the 8-carbonitrile

scaffold against established alternatives.

Feature
2-Chloroquinoline-8-

CN (Subject)
2-Chloroquinoline-3-

CN (Alternative A)
8-Hydroxyquinoline

(Alternative B)

Primary Mechanism
AR Degradation /

Kinase Inhibition

DNA Intercalation /

Apoptosis

Metal Chelation

(Cu/Zn)

C2-Reactivity (

)

High (Activated by 8-

CN electron

withdrawal)

Moderate (Activated

by 3-CN)

Low (Electron-rich

ring)

Solubility (LogP)

Moderate (Polar nitrile

improves solubility vs

H)

Low (Planar stacking

often causes

aggregation)

Variable (pH

dependent zwitterion)

Metabolic Stability

High (CN blocks C8

oxidation/glucuronidati

on)

Moderate (C8 is

exposed to oxidation)

Low (Rapid O-

glucuronidation)

Key Toxicity Risk Low (Nitrile is stable) Low to Moderate
High (Non-specific

metal stripping)

Typical IC50 (Cancer)
0.5 – 5.0 µM (Target:

HeLa, AR+)

0.1 – 2.0 µM (Target:

Broad Spectrum)

1.0 – 10 µM (Target:

Metalloproteases)
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Analyst Insight: Choose the 8-Carbonitrile scaffold when designing molecules that require

metabolic stability at the C8 position or when targeting receptors (like AR) where the 8-position

projects into a specific polar pocket. Choose the 3-Carbonitrile for general DNA intercalation.

Detailed Structure-Activity Relationship (SAR)
The SAR of this scaffold is defined by the "Push-Pull" electronic effects between the quinoline

nitrogen, the 2-Chlorine, and the 8-Nitrile.

Zone A: The C2 "Warhead" (Substitution of Chlorine)
The C2-chlorine is the primary point of diversification.

Amination (Preferred): Displacement of Cl with primary/secondary amines yields 2-

aminoquinoline-8-carbonitriles.

Effect: Increases DNA binding affinity via hydrogen bond donation.

SAR Trend: Bulky amines (e.g., morpholine, N-methylpiperazine) at C2 improve solubility

and reduce non-specific toxicity compared to aniline derivatives.

Etherification: Displacement with alkoxides.

Effect: Generally lowers potency compared to amino analogs but improves blood-brain

barrier (BBB) penetration.

Zone B: The C8 "Modulator" (The Nitrile Group)
Steric/Electronic Role: The nitrile group is electron-withdrawing (

), which lowers the electron density of the benzene ring. This makes the C2-Cl more
susceptible to nucleophilic attack than in unsubstituted quinolines.

Bioisosterism: The C8-CN can be converted to a Tetrazole (via sodium azide cycloaddition).
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Effect: The tetrazole acts as a carboxylic acid bioisostere, improving potency against

bacterial targets (e.g., S. aureus) by mimicking the carboxylate of fluoroquinolones without

the associated resistance issues.

Zone C: The C5/C6 Positions
Halogenation: Introducing Br or Cl at C6 (para to the nitrogen) significantly increases

lipophilicity and often potency.

Data Support: 6,8-dicyanoquinoline derivatives showed superior antiproliferative activity

against HeLa cells compared to mono-substituted analogs (Ökten et al., Turk. J. Chem).

Visualizing the SAR Logic
The following diagram maps the synthetic pathways and biological consequences of modifying

the scaffold.
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Figure 1: Functional mapping of the 2-Chloroquinoline-8-carbonitrile scaffold, highlighting

the interdependence of the C8 electronic effect and C2 reactivity.

Experimental Protocols
Protocol A: Synthesis of 2-Amino-8-Cyanoquinoline
Derivatives ( )
Rationale: This protocol utilizes the activating effect of the 8-CN group to facilitate mild

substitution.
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Reagents: 2-chloroquinoline-8-carbonitrile (1.0 eq), Secondary Amine (e.g., N-

methylpiperazine) (1.2 eq),

(2.0 eq).

Solvent: DMF (Dimethylformamide) or DMSO.

Procedure:

Dissolve 2-chloroquinoline-8-carbonitrile in DMF (5 mL/mmol).

Add

and the amine.

Heat to 80°C for 4-6 hours. (Note: Unsubstituted quinolines typically require 120°C+; the

8-CN lowers the energy barrier).

Monitor via TLC (Hexane:EtOAc 7:3).

Workup: Pour into ice water. The product usually precipitates. Filter, wash with water, and

recrystallize from Ethanol.

Validation:

-NMR should show the disappearance of the C2-Cl shift and appearance of aliphatic amine
protons (2.5-3.5 ppm).

Protocol B: Conversion to Tetrazole (Bioisostere
Synthesis)
Rationale: Converts the lipophilic nitrile into an acidic tetrazole (pKa ~5) for improved receptor

binding.

Reagents: 2-substituted-quinoline-8-carbonitrile (1.0 eq), Sodium Azide (

, 3.0 eq), Ammonium Chloride (

, 3.0 eq).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1458764/docs?utm_src=pdf-body#comparative-guide-structure-activity-relationship-sar-of-2-chloroquinoline-8-carbonitrile-derivatives
https://www.benchchem.com/product/b1458764/docs?utm_src=pdf-body#comparative-guide-structure-activity-relationship-sar-of-2-chloroquinoline-8-carbonitrile-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1458764?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent: DMF.

Procedure:

Heat the mixture at 100-110°C for 12-24 hours.

Safety Note: Use a blast shield; azides can be explosive.

Workup: Acidify with 1N HCl to pH 2 (precipitates the tetrazole). Filter and dry.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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